
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Methanesulfonyl amine: Similar in structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride: A derivative with a methyl group and hydrochloride salt, which may exhibit different solubility and reactivity.
(1-methylsulfonylpiperidin-4-yl)methanol: Contains a piperidine ring instead of a pyrrolidine ring, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-methylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)5-9(4-6(7)8)12(3,10)11/h6H,4-5,8H2,1-3H3 |
InChI Key |
XOGPBCHFVCWDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


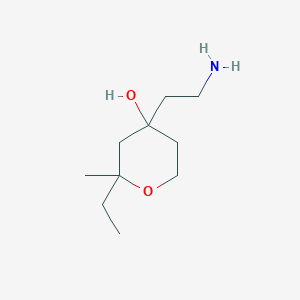



![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)
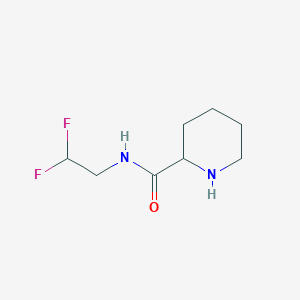
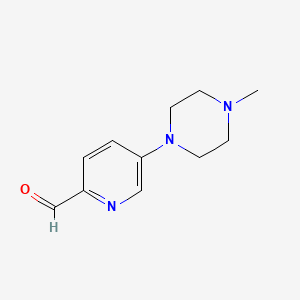
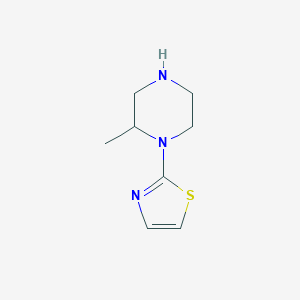
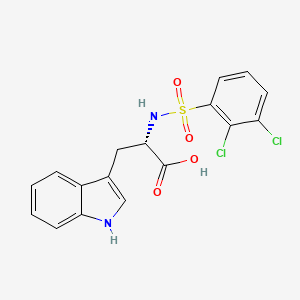
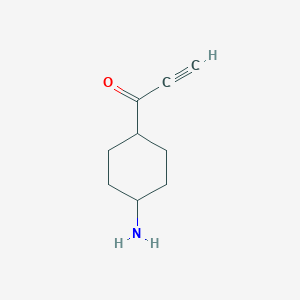
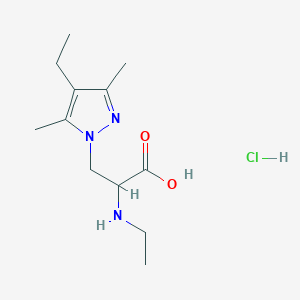
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
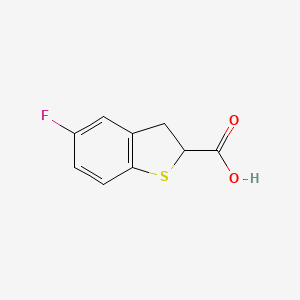
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)
